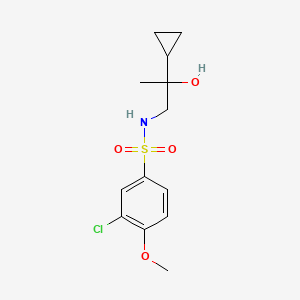
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro group, a cyclopropyl group, a hydroxypropyl group, a methoxy group, and a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxypropyl group: This step often involves the use of epoxides or halohydrins, followed by nucleophilic substitution reactions.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-quality reagents, catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halides, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and affect various biological processes.
Interfering with cellular pathways: This can disrupt normal cellular functions and lead to therapeutic effects.
Comparación Con Compuestos Similares
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzamide: Similar structure but lacks the methoxy and sulfonamide groups.
N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide: Similar structure but has an ethoxy group instead of a methoxy group.
Propiedades
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(16,9-3-4-9)8-15-20(17,18)10-5-6-12(19-2)11(14)7-10/h5-7,9,15-16H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGPSZTEWEAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-3-[(4-methylbenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2759987.png)
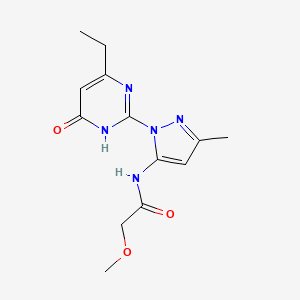
![4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2759990.png)
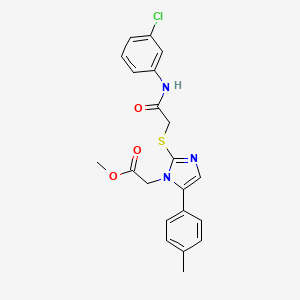
![tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate](/img/structure/B2759998.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2759999.png)
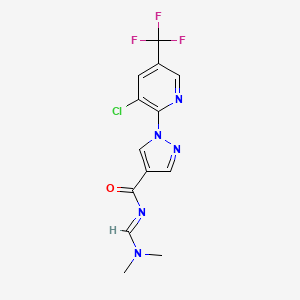
![4-[(1R)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B2760003.png)
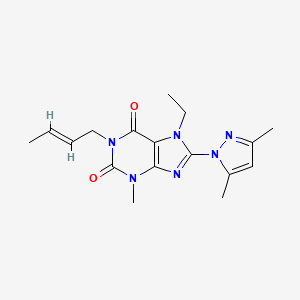
![N-(3,4-dimethoxyphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2760005.png)
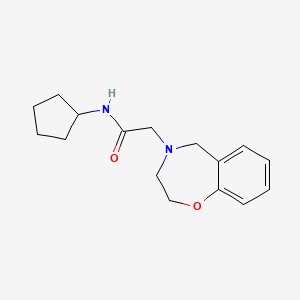
![2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2760007.png)
![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)
![4-(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)
